molecular formula C12H13F3N2 B12536036 4-Diethylamino-2-trifluoromethyl-benzonitrile CAS No. 821777-22-4

4-Diethylamino-2-trifluoromethyl-benzonitrile

Cat. No.: B12536036
CAS No.: 821777-22-4
M. Wt: 242.24 g/mol
InChI Key: RJJVBSQKXPHNMP-UHFFFAOYSA-N
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Description

4-Diethylamino-2-trifluoromethyl-benzonitrile is an organic compound with the molecular formula C12H13F3N2 It is characterized by the presence of a diethylamino group and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diethylamino-2-trifluoromethyl-benzonitrile typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes:

    Positioning Bromination: Bromination of m-trifluoromethyl fluorobenzene to introduce a bromine atom at the desired position.

    Cyano Group Replacement: Substitution of the bromine atom with a cyano group using cuprous cyanide.

    Aminolysis Substitution: Introduction of the diethylamino group through aminolysis.

The reaction conditions often involve the use of glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. The process typically involves the same steps as the laboratory synthesis but on a larger scale, with optimizations to improve yield and purity. The use of readily available reagents and simplified procedures helps in achieving high-purity products with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Diethylamino-2-trifluoromethyl-benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce different functional groups .

Scientific Research Applications

4-Diethylamino-2-trifluoromethyl-benzonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Diethylamino-2-trifluoromethyl-benzonitrile involves its interaction with specific molecular targets. The diethylamino group and trifluoromethyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-trifluoromethyl-benzonitrile
  • 4-Fluoro-2-trifluoromethyl-benzonitrile
  • 4-Isocyanato-2-trifluoromethyl-benzonitrile

Uniqueness

4-Diethylamino-2-trifluoromethyl-benzonitrile is unique due to the presence of both diethylamino and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination is not commonly found in similar compounds, making it valuable for specific applications .

Properties

CAS No.

821777-22-4

Molecular Formula

C12H13F3N2

Molecular Weight

242.24 g/mol

IUPAC Name

4-(diethylamino)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C12H13F3N2/c1-3-17(4-2)10-6-5-9(8-16)11(7-10)12(13,14)15/h5-7H,3-4H2,1-2H3

InChI Key

RJJVBSQKXPHNMP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

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